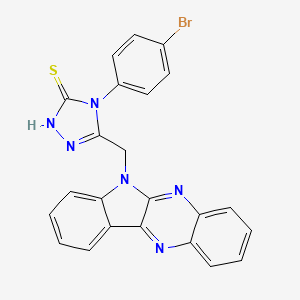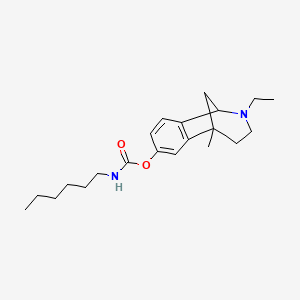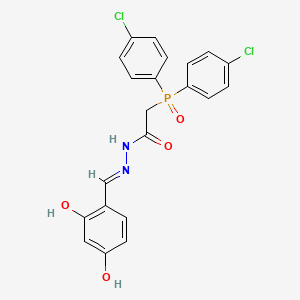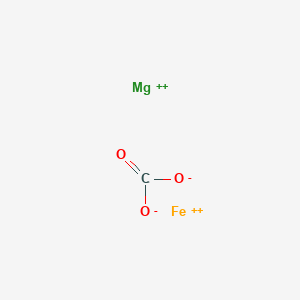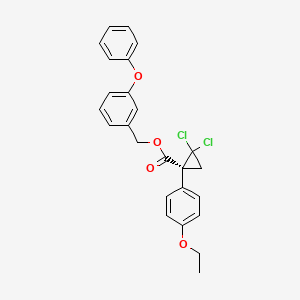
Dodecyldimethyltin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecyldimethyltin acetate is an organotin compound with the molecular formula C16H34O2Sn. It is characterized by the presence of a tin atom bonded to a dodecyl group and two methyl groups, with an acetate group attached. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dodecyldimethyltin acetate can be synthesized through the reaction of dimethyltin dichloride with dodecyl acetate in the presence of a base. The reaction typically proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SnCl}_2 + \text{C}_12\text{H}_25\text{COOCH}_3 + \text{Base} \rightarrow \text{(CH}_3\text{)}_2\text{Sn(C}_12\text{H}_25\text{COO)} + \text{Base-HCl} ]
Industrial Production Methods
Industrial production of this compound often involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes the careful addition of reactants, temperature control, and purification steps such as distillation or recrystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Dodecyldimethyltin acetate undergoes various chemical reactions, including:
Oxidation: The tin atom can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin atom to lower oxidation states.
Substitution: The acetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce various organotin derivatives.
Aplicaciones Científicas De Investigación
Dodecyldimethyltin acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: Studies have explored its potential as an antimicrobial agent.
Medicine: Research is ongoing into its use in drug delivery systems.
Industry: It is utilized in the production of polymers and as a stabilizer in PVC.
Mecanismo De Acción
The mechanism of action of dodecyldimethyltin acetate involves its interaction with cellular components. The tin atom can form bonds with various biomolecules, disrupting normal cellular functions. This interaction can lead to the inhibition of enzyme activity or interference with cell membrane integrity, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Similar Compounds
Tributyltin acetate: Another organotin compound with similar applications but different alkyl groups.
Triphenyltin acetate: Contains phenyl groups instead of alkyl groups, leading to different chemical properties.
Uniqueness
Dodecyldimethyltin acetate is unique due to its specific combination of dodecyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to other organotin compounds.
Propiedades
Número CAS |
125688-48-4 |
|---|---|
Fórmula molecular |
C16H34O2Sn |
Peso molecular |
377.1 g/mol |
Nombre IUPAC |
[dodecyl(dimethyl)stannyl] acetate |
InChI |
InChI=1S/C12H25.C2H4O2.2CH3.Sn/c1-3-5-7-9-11-12-10-8-6-4-2;1-2(3)4;;;/h1,3-12H2,2H3;1H3,(H,3,4);2*1H3;/q;;;;+1/p-1 |
Clave InChI |
RYBYDVLWAXKPGF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCC[Sn](C)(C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


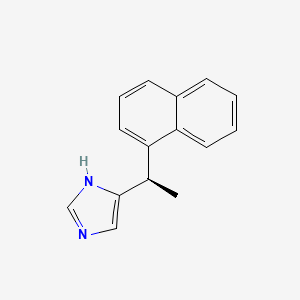
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)

